Home > Products > Screening Compounds P74262 > (S)-4-Hydroxycarvedilol
(S)-4-Hydroxycarvedilol - 1217853-93-4

(S)-4-Hydroxycarvedilol

Catalog Number: EVT-1439135
CAS Number: 1217853-93-4
Molecular Formula: C24H26N2O5
Molecular Weight: 422.481
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Carvedilol

  • Compound Description: Carvedilol is a nonselective β-adrenergic blocking agent with α1-blocking activity. It is clinically used for the treatment of hypertension, congestive heart failure, and left ventricular dysfunction following myocardial infarction [, ].
  • Relevance: Carvedilol is the parent compound of (S)-4-Hydroxycarvedilol. (S)-4-Hydroxycarvedilol is a phase I metabolite of Carvedilol formed by hydroxylation at the 4'-position of the carbazole ring [].

4'-Hydroxycarvedilol

  • Compound Description: 4'-Hydroxycarvedilol is an active metabolite of Carvedilol, exhibiting high activity for β-blockade [].

5'-Hydroxycarvedilol

  • Compound Description: 5'-Hydroxycarvedilol is another active metabolite of Carvedilol, exhibiting high activity for β-blockade [].

1-Hydroxycarvedilol (1-OHC)

  • Compound Description: 1-OHC is a major oxidative metabolite of Carvedilol, primarily formed by CYP2D1 in rats. It undergoes stereoselective biliary excretion as the glucuronide conjugate [].

8-Hydroxycarvedilol (8-OHC)

  • Compound Description: 8-OHC is a major oxidative metabolite of Carvedilol, primarily formed by CYP2D1 in rats. It is stereoselectively excreted in bile as the glucuronide conjugate [].

O-Desmethylcarvedilol (DesC)

  • Compound Description: DesC is an oxidative metabolite of Carvedilol formed by O-demethylation, primarily catalyzed by CYP2C11 in rats [].
Overview

(S)-4-Hydroxycarvedilol is a chiral compound derived from carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of hypertension and heart failure. This compound has garnered attention due to its pharmacological properties and potential therapeutic applications. The synthesis of (S)-4-Hydroxycarvedilol typically involves the oxidation of carvedilol, with cytochrome P450 enzymes, particularly CYP2D6, playing a crucial role in its formation .

Source

(S)-4-Hydroxycarvedilol is synthesized from carvedilol, which is a racemic mixture of two enantiomers. The specific enantiomer, (S)-4-Hydroxycarvedilol, is produced through various synthetic routes that exploit the stereochemical properties of carvedilol. This compound can also be found in biological systems as a metabolite of carvedilol, emphasizing its relevance in pharmacokinetics and drug metabolism studies .

Classification

(S)-4-Hydroxycarvedilol falls under the category of beta-blockers and is classified as a phenolic compound due to the presence of a hydroxyl group attached to a phenyl ring. It exhibits significant activity as a beta-adrenergic receptor antagonist and has been studied for its effects on cardiovascular health .

Synthesis Analysis

Methods

The synthesis of (S)-4-Hydroxycarvedilol can be achieved through several methods, primarily focusing on oxidation reactions. The most common approach involves:

  • Oxidation of Carvedilol: This process utilizes cytochrome P450 enzymes, such as CYP2D6, which catalyze the conversion of carvedilol into (S)-4-Hydroxycarvedilol. The reaction conditions typically include the presence of oxygen and buffer solutions to maintain optimal pH levels .

Technical Details

In an industrial context, biotransformation methods using microbial systems expressing CYP2D6 have been developed to enhance yield and purity. These methods provide a more environmentally friendly alternative to traditional chemical synthesis by utilizing biological catalysts .

Molecular Structure Analysis

Structure

The molecular structure of (S)-4-Hydroxycarvedilol consists of a phenolic ring with a hydroxyl group (-OH) attached at the para position relative to the ether linkage present in carvedilol. Its chemical formula is C_18H_21N_1O_3, and it has a molecular weight of approximately 301.37 g/mol.

Data

  • Molecular Formula: C_18H_21N_1O_3
  • Molecular Weight: 301.37 g/mol
  • IUPAC Name: (S)-1-(Carbazol-4-yloxy)-3-(isopropylamino)-2-propanol
  • Structural Characteristics: The compound exhibits chirality due to the presence of an asymmetric carbon atom.
Chemical Reactions Analysis

Reactions

(S)-4-Hydroxycarvedilol participates in various chemical reactions, including:

  • Oxidation: The primary reaction forming this compound from carvedilol.
  • Reduction: Possible reduction reactions can modify the hydroxyl group.
  • Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Technical Details

Common reagents used in these reactions include:

  • For Oxidation: Cytochrome P450 enzymes, oxygen.
  • For Reduction: Sodium borohydride or similar reducing agents.
  • For Substitution: Alkyl halides or acyl chlorides in the presence of bases .
Mechanism of Action

The mechanism of action for (S)-4-Hydroxycarvedilol primarily involves its interaction with beta-adrenergic receptors. As a potent antagonist, it binds to these receptors and inhibits their activity, leading to decreased heart rate and contractility. This action ultimately results in reduced blood pressure and improved cardiac function.

Process

  1. Binding: (S)-4-Hydroxycarvedilol binds to beta-adrenergic receptors.
  2. Inhibition: The binding inhibits receptor activation by endogenous catecholamines.
  3. Physiological Effects: This inhibition leads to decreased heart rate and contractility, contributing to its therapeutic effects in cardiovascular conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.
  • Melting Point: Approximately 150–155 °C.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Exhibits reactivity typical for phenolic compounds, including potential for electrophilic substitution reactions.

Relevant analyses such as differential scanning calorimetry and infrared spectroscopy have been employed to characterize its physical properties further .

Applications

(S)-4-Hydroxycarvedilol has several scientific uses:

  • Pharmacological Research: Investigated for its effects on cardiovascular health and potential benefits over traditional beta-blockers.
  • Metabolite Studies: Used as a reference standard in pharmacokinetic studies involving carvedilol metabolism.
  • Drug Development: Explored for developing new formulations aimed at improving efficacy and reducing side effects associated with beta-blockers .
Enantioselective Synthesis and Stereochemical Considerations

Chiral Resolution Techniques for (S)-4-Hydroxycarvedilol Isolation

The isolation of enantiomerically pure (S)-4-Hydroxycarvedilol—an active metabolite of the β-blocker carvedilol—requires sophisticated chiral resolution techniques due to its single stereogenic center and the pharmacological significance of its absolute configuration. The most prevalent approaches leverage the differential interaction of enantiomers with chiral environments during separation. Diastereomeric salt crystallization remains a cornerstone technique, where racemic carvedilol or its hydroxy metabolites are reacted with enantiopure chiral acids like (S)-mandelic acid or (R,R)-dibenzoyl tartaric acid to form diastereomeric salts with distinct solubility profiles. Following fractional crystallization, the isolated diastereomer is hydrolyzed to yield the target (S)-enantiomer [5] [9].

For analytical-scale separation and purification, chiral stationary phase (CSP) HPLC dominates. The amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H) demonstrates exceptional resolution for carvedilol enantiomers and their hydroxylated metabolites. Separation is achieved using normal-phase conditions with n-hexane/ethanol/diethylamine (DEA) mobile phases. The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric fitting within the helical grooves of the amylose derivative. The position and nature of substituents on the carbazolyl and phenyl rings—even those distal to the chiral center—significantly influence retention and enantioselectivity factors (α and Rs) [6]. Crucially, this CSP effectively resolves (S)-4-Hydroxycarvedilol from its (R)-counterpart and other oxidative metabolites.

Table 1: Chiral Resolution Techniques for (S)-4-Hydroxycarvedilol Precursors

TechniquePrincipleKey Agents/ConditionsEnantiomeric Excess (ee)Limitations
Diastereomeric Salt CrystallizationFormation of diastereomers with differing solubilities(S)-Mandelic acid, (R,R)-Dibenzoyl tartaric acid>98% (after optimization)Labor-intensive, requires optimization, yield ≤50%
Chiralpak AD-H HPLCEnantioselective adsorption on polysaccharide-based CSPn-Hexane/EtOH/DEA (e.g., 80:20:0.1 v/v/v), 20°C>99%Preparative scale costly, solvent consumption
Chiral Derivatization HPLCFormation of diastereomers pre-column via chiral taggingGITC, S-Naproxen chloride>95%Requires pure derivatizing agent, extra steps

Emerging techniques like chiral metal-organic frameworks (CMOFs) show promise but face challenges in scalability and stability compared to established chromatographic methods for complex molecules like hydroxycarvedilol [8]. Enantioselective liquid-liquid extraction and membrane-based separations offer potential for continuous processing but currently lack the resolving power needed for the high purity demands of pharmaceutical metabolites [9].

Stereospecific Metabolic Pathways in (S)-Enantiomer Formation

(S)-4-Hydroxycarvedilol is primarily formed in vivo via the stereoselective oxidative metabolism of the parent drug (S)-Carvedilol. This biotransformation is critically dependent on the S-configuration of the parent compound and exhibits pronounced enantioselectivity governed by specific cytochrome P450 (CYP) isoforms. Substrate depletion assays using recombinant human CYPs and human liver microsomes (HLMs) unequivocally identify CYP2D6 as the predominant enzyme responsible for the 4-hydroxylation of (S)-Carvedilol, exhibiting significantly higher intrinsic clearance (CLint) for the S-enantiomer compared to the R-form [3] [10].

The metabolism follows Michaelis-Menten kinetics with distinct kinetic parameters for each enantiomer. Studies show the Km for (S)-Carvedilol 4-hydroxylation is lower than for the (R)-enantiomer, indicating a higher binding affinity of the S-enantiomer for the CYP2D6 active site. Consequently, the CLint (Vmax/Km) for forming (S)-4-Hydroxycarvedilol via CYP2D6 is substantially greater than for the corresponding R-metabolite [10]. This stereoselectivity is further amplified in individuals expressing the CYP2D6 extensive metabolizer (EM) phenotype. CYP2D6 poor metabolizers (PMs) exhibit a dramatic reduction (often >80%) in the clearance of (R)-Carvedilol and a significant, though less pronounced, reduction in (S)-Carvedilol clearance. This phenotype dependency confirms CYP2D6's paramount role in (S)-Carvedilol disposition and consequently in (S)-4-Hydroxycarvedilol formation [3] [7] [10].

Table 2: Stereoselective Metabolism of Carvedilol Enantiomers to 4-Hydroxy Metabolites

Parameter(S)-Carvedilol(R)-CarvedilolPrimary CYP Isoform(s)Phenotype Dependency
Main Metabolic Pathway4'- and 5'-Hydroxylation4'- and 5'-HydroxylationCYP2D6 (S >> R)High (CYP2D6 EM vs PM)
Relative CLint (CYP2D6)1.0 (Reference High)~0.2-0.3 (Lower)CYP2D6Extreme (PM: CL ↓↓↓)
Km (µM)*Lower (~5-15)Higher (~15-30)CYP2D6Significant
Vmax (pmol/min/pmol CYP)*HigherLowerCYP2D6Significant
Secondary CYP IsoformsCYP1A2, CYP3A4, CYP2C9CYP1A2, CYP3A4, CYP2C9Minor contributionsModerate (CYP1A2 inducible)

(*Representative ranges, values vary between studies and assay systems)

While CYP2D6 dominates, contributory roles for CYP1A2 and CYP3A4 in (S)-Carvedilol oxidation are evident, particularly at higher substrate concentrations or in CYP2D6 PMs. However, their CLint values are markedly lower than CYP2D6 for the 4-hydroxylation pathway leading specifically to (S)-4-Hydroxycarvedilol [10]. This intricate CYP-mediated stereoselectivity results in consistently higher plasma concentrations of (R)-Carvedilol compared to (S)-Carvedilol in humans after racemic drug administration, while the active beta-blocking (S)-enantiomer, and by extension its active metabolite (S)-4-Hydroxycarvedilol, are more rapidly cleared via the high-affinity CYP2D6 pathway [3] [7].

Comparative Synthesis Efficiency: Racemic vs. Enantiopure Production

The production of (S)-4-Hydroxycarvedilol presents a significant synthetic challenge, with a fundamental choice between racemic synthesis followed by resolution and direct enantioselective synthesis.

Racemic Synthesis with Resolution:The traditional route involves synthesizing racemic 4-Hydroxycarvedilol (or its synthetic precursor) through the condensation of a 4-hydroxy-substituted carbazole derivative with an epichlorohydrin-derived racemic glycidyl intermediate, followed by reaction with the appropriate arylalkylamine. The resulting racemate then undergoes chiral resolution, typically via preparative chiral HPLC on columns like Chiralpak AD-H or via diastereomeric salt formation. While established, this route suffers from inherent inefficiencies: the maximum theoretical yield of the desired (S)-enantiomer from resolution is only 50% per cycle. Recycling the undesired (R)-enantiomer requires a separate racemization step, adding complexity and cost. Solvent consumption, especially in large-scale preparative HPLC, is high, and the process throughput is often low [5] [6] [9].

Direct Enantioselective Synthesis:Strategies focus on introducing chirality early in the synthesis. Key approaches include:

  • Chiral Pool Starting Materials: Utilizing readily available enantiopure building blocks (e.g., (S)-Glycidyl tosylate or (S)-Epichlorohydrin) derived from natural chiral sources.
  • Asymmetric Catalysis: Employing chiral catalysts for enantioselective key steps, such as:
  • Asymmetric Epoxidation: Catalytic enantioselective epoxidation of the precursor allyl-substituted carbazole using chiral salen-Mn(III) or Jacobsen's catalyst to yield the (S)-glycidyl derivative.
  • Asymmetric Amination: Enantioselective opening of a meso- or prochiral epoxide intermediate by the requisite amine using chiral Lewis acid catalysts.
  • Biocatalysis: Using enantioselective enzymes (e.g., epoxide hydrolases or lipases) for kinetic resolution of intermediates or asymmetric synthesis.

While potentially offering higher atom economy and eliminating the 50% yield ceiling, direct enantioselective synthesis faces hurdles. Achieving high enantiomeric excess (ee >99%) and chemical yield simultaneously on an industrial scale is often difficult and costly. The synthesis of complex molecules like hydroxycarvedilol involves multiple steps where maintaining stereochemical integrity is crucial. Catalyst cost, loading, and robustness are significant factors for asymmetric catalytic routes. Biocatalytic routes require optimization of enzyme stability and activity under process conditions [9].

Efficiency Comparison & Drivers:The chiral switch—replacing a racemic drug with its single active enantiomer—was evaluated for carvedilol itself. However, producing single-enantiomer (S)-Carvedilol via resolution of the racemate was deemed economically less favorable compared to the established racemic process. The significant costs associated with large-scale resolution (yield loss, solvent use, recycling) and the complex, multi-step nature of fully enantioselective syntheses hindered the commercial viability of the switch, despite the known pharmacological differences between the enantiomers [4]. This economic reality extends to the metabolite (S)-4-Hydroxycarvedilol.

Properties

CAS Number

1217853-93-4

Product Name

(S)-4-Hydroxycarvedilol

IUPAC Name

4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol

Molecular Formula

C24H26N2O5

Molecular Weight

422.481

InChI

InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/t17-/m0/s1

InChI Key

ZCJHEORDHXCJNB-KRWDZBQOSA-N

SMILES

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O

Synonyms

(S)-4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol;_x000B_(S)-4-Hydroxycarvedilol; (S)-BM 140686; (S)-BM 14686;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.